5-Amino-2-pyridinol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

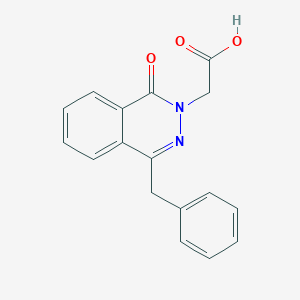

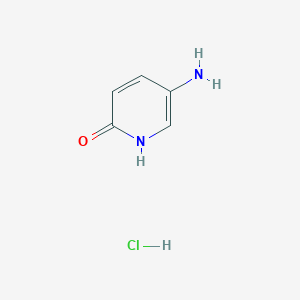

5-Amino-2-pyridinol hydrochloride is a chemical compound with the molecular formula C5H7ClN2O and a molecular weight of 146.57488 . It is a brown powder .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-pyridinol hydrochloride consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the referenced material .

Physical And Chemical Properties Analysis

5-Amino-2-pyridinol hydrochloride is a brown powder . It has a melting point of 220 °C (decomposition) and should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-2-pyridinol hydrochloride can be used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

Catalyst in Chemical Reactions

This compound can be used as a catalyst in chemical reactions . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet .

Synthesis of Pyridine Derivatives

5-Amino-2-pyridinol hydrochloride can be used in the synthesis of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .

Synthesis of Imidazo[1,2-a]pyridines

This compound can be used in the synthesis of imidazo[1,2-a]pyridines . These compounds have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis of Low-Molecular Weight Molecules

2-Hydroxy-5-aminopyridine hydrochloride can serve as a perfect locomotive in the synthesis of low-molecular weight molecules for use as pharmacophores against various biological targets .

Synthesis of Biologically Active Molecules

This compound can be used in the synthesis of biologically active molecules with 2-pyridone scaffold . These molecules exhibited excellent activity as thrombin inhibitor .

Safety and Hazards

The safety information available indicates that 5-Amino-2-pyridinol hydrochloride may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s structurally similar to pyridoxine , a form of Vitamin B6, which is an essential nutrient required for normal functioning of many biological systems within the body .

Mode of Action

Pyridoxine, a structurally similar compound, is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Biochemical Pathways

Pyridoxine, a structurally similar compound, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (gaba) .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant .

Result of Action

Pyridoxine, a structurally similar compound, is used medically for the treatment of vitamin b6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature .

properties

IUPAC Name |

5-amino-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKAWAGRLDMKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370498 |

Source

|

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-pyridinol hydrochloride | |

CAS RN |

117865-72-2 |

Source

|

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117865-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)